Imidazo[1,5-a]pyridine-6-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-6-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a sealed, dry environment at room temperature . It’s also important to avoid dust formation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This interaction inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound can interact with various kinases, influencing cell signaling pathways and modulating cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-kappaB, this compound can reduce inflammation and alter gene expression patterns associated with immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its binding to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under normal conditions but can degrade under excessive heat or in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the compound’s efficacy may diminish over time due to degradation or metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and immunomodulatory effects without causing adverse reactions . At higher doses, it can lead to toxic effects, including gastrointestinal irritation and potential hepatotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm may facilitate interactions with cytosolic enzymes and signaling proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-6-carboxylic acid can be achieved through several methods. Common synthetic routes include:
Cyclocondensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under basic conditions.
Cycloaddition Reactions: These reactions involve the addition of nitriles to imidazole derivatives, followed by cyclization.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the cyclization of appropriate precursors.
Transannulation Reactions: These involve the rearrangement of existing ring structures to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
Imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: This compound also features a fused ring structure but with different connectivity.
Imidazo[1,5-a]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring fused to the imidazole.
Uniqueness: Imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for modification make it a valuable scaffold in various fields of research .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDANXSOGJLMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626519 | |
Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-76-9 | |
Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,5-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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